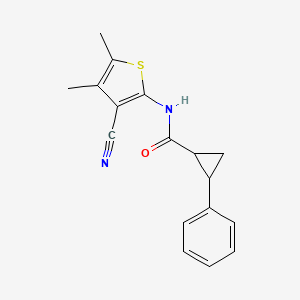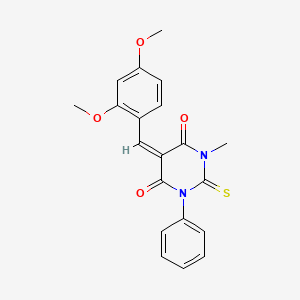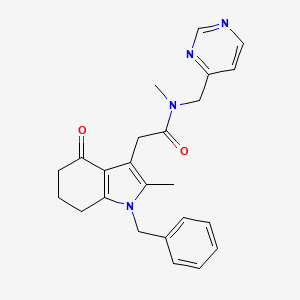
N-(3-cyano-4,5-dimethyl-2-thienyl)-2-phenylcyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-cyano-4,5-dimethyl-2-thienyl)-2-phenylcyclopropanecarboxamide, also known as CP-945,598, is a synthetic compound that belongs to the class of cyclopropane carboxamide derivatives. It has been found to possess potential therapeutic properties, particularly in the field of pain management.
Mecanismo De Acción
N-(3-cyano-4,5-dimethyl-2-thienyl)-2-phenylcyclopropanecarboxamide acts as a selective antagonist of the cannabinoid CB1 receptor. This receptor is primarily expressed in the central nervous system and is involved in the regulation of pain, appetite, and mood. By blocking the CB1 receptor, N-(3-cyano-4,5-dimethyl-2-thienyl)-2-phenylcyclopropanecarboxamide reduces the transmission of pain signals and produces analgesic effects.
Biochemical and Physiological Effects:
N-(3-cyano-4,5-dimethyl-2-thienyl)-2-phenylcyclopropanecarboxamide has been shown to produce dose-dependent analgesic effects in animal models of pain. It has also been found to have a relatively long duration of action, with effects lasting up to 6 hours after administration. Furthermore, N-(3-cyano-4,5-dimethyl-2-thienyl)-2-phenylcyclopropanecarboxamide has been shown to have a low potential for abuse and addiction, as it does not produce the same rewarding effects as traditional opioid analgesics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(3-cyano-4,5-dimethyl-2-thienyl)-2-phenylcyclopropanecarboxamide is its selectivity for the CB1 receptor, which allows for targeted pain relief without affecting other physiological processes. However, one limitation is its relatively low potency compared to other analgesic agents. Additionally, further studies are needed to fully understand the pharmacokinetics and pharmacodynamics of N-(3-cyano-4,5-dimethyl-2-thienyl)-2-phenylcyclopropanecarboxamide.
Direcciones Futuras
There are several potential future directions for research on N-(3-cyano-4,5-dimethyl-2-thienyl)-2-phenylcyclopropanecarboxamide. One area of interest is the development of more potent analogs that could be more effective in treating pain. Additionally, further studies are needed to determine the optimal dosing and administration routes for N-(3-cyano-4,5-dimethyl-2-thienyl)-2-phenylcyclopropanecarboxamide. Finally, there is potential for N-(3-cyano-4,5-dimethyl-2-thienyl)-2-phenylcyclopropanecarboxamide to be used in combination with other analgesic agents to produce synergistic effects.
Métodos De Síntesis
N-(3-cyano-4,5-dimethyl-2-thienyl)-2-phenylcyclopropanecarboxamide is synthesized through a multi-step process that involves the reaction of 2-phenylcyclopropanecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3-cyano-4,5-dimethyl-2-thiophenecarboxamide in the presence of triethylamine to yield the desired product.
Aplicaciones Científicas De Investigación
N-(3-cyano-4,5-dimethyl-2-thienyl)-2-phenylcyclopropanecarboxamide has been extensively studied for its potential use as an analgesic agent. It has been found to be effective in reducing pain in animal models of inflammatory and neuropathic pain. Furthermore, it has been shown to have a low potential for abuse and addiction, making it an attractive alternative to traditional opioid analgesics.
Propiedades
IUPAC Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-phenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS/c1-10-11(2)21-17(15(10)9-18)19-16(20)14-8-13(14)12-6-4-3-5-7-12/h3-7,13-14H,8H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIZXIKNKEHSKDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2CC2C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-phenylcyclopropanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(ethylthio)ethyl 2,7,7-trimethyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4885798.png)
![1-(2-cyclohexylethyl)-N-methyl-N-{[1-(4-morpholinyl)cyclohexyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4885801.png)

![N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B4885830.png)

![isopropyl 2-(4-{[(2,5-dimethylphenyl)sulfonyl]amino}-1-hydroxy-2-naphthyl)-4,4,4-trifluoro-3-oxobutanoate](/img/structure/B4885841.png)
![2-(benzylthio)-3-butyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4885844.png)
![N-[1-(4-ethoxyphenyl)ethyl]-2-methylbenzamide](/img/structure/B4885857.png)
![3-[(2-methyl-6-phenyl-4-pyrimidinyl)thio]-N-phenylpropanamide](/img/structure/B4885865.png)
![ethyl 2-{[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]oxy}butanoate](/img/structure/B4885874.png)
![6-[2-(benzyloxy)benzylidene]-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4885879.png)
![N-cycloheptyl-2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B4885884.png)

![3-(2-methylphenyl)-N-[(1-methyl-4-piperidinyl)methyl]-N-(2-phenylethyl)propanamide](/img/structure/B4885891.png)